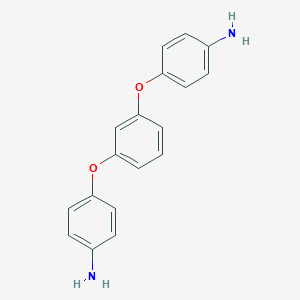

1,3-Bis(4-aminophenoxy)benzene

描述

1,3-Bis(4-aminophenoxy)benzene is an aromatic ether diamine compound with the molecular formula C18H16N2O2. It consists of a benzene ring substituted with two 4-aminophenoxy groups at the 1 and 3 positions. This compound is known for its flexibility and reduced rigidity due to the presence of ether linkages, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides .

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(4-aminophenoxy)benzene can be synthesized through a two-step process:

Condensation Reaction: Resorcinol reacts with 4-nitrochlorobenzene to form 1,3-bis(4-nitrophenoxy)benzene.

Reduction Reaction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amino groups using hydrogenation, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 1,3-Bis(4-aminophenoxy)benzene undergoes various chemical reactions, including:

Condensation Reactions: The amino groups can react with electrophilic reagents to form imines or amides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Condensation Reactions: Common reagents include aldehydes, ketones, and acid chlorides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Condensation Products: Imines, amides, and other nitrogen-containing compounds.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

科学研究应用

Chemical Properties and Structure

1,3-Bis(4-aminophenoxy)benzene has a molecular formula of and a molecular weight of approximately 292.34 g/mol. Its structure features two amino groups connected by a phenoxy linkage, which enhances its reactivity and thermal stability, making it suitable for high-performance applications.

High-Performance Polyimides

This compound serves as a key monomer in the production of polyimides known for their excellent thermal stability and mechanical properties. These polymers are utilized in various applications including:

- Aerospace Components : Due to their ability to withstand high temperatures and harsh environments, polyimides synthesized from APB are ideal for aerospace applications such as insulation materials and structural components.

- Microelectronics : The dielectric properties of polyimides derived from APB make them suitable for use in microelectronic devices where heat resistance is crucial.

Table 1: Properties of Polyimides from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | Up to 250°C |

| Thermal Decomposition Temperature | >500°C |

| Dielectric Constant | 3.0 - 3.5 |

| Mechanical Strength | High |

Polyamide Production

In addition to polyimides, APB is also employed in synthesizing polyamides, which are used in fibers and films that require strength and durability. The incorporation of APB enhances the thermal properties of these materials, making them suitable for demanding applications such as automotive parts and industrial components.

Advanced Composite Materials

The incorporation of this compound into composite materials has shown promising results:

- Thermal Conductivity : When combined with boron nitride or other fillers, composites exhibit enhanced thermal conductivity (up to 2.75 W/m·K), making them suitable for heat management applications in electronics.

- Nanofiltration Membranes : Polyimide membranes synthesized from APB are used in nanofiltration processes due to their selective permeability and chemical resistance.

Coatings and Adhesives

The unique properties of polymers derived from this compound also extend to coatings and adhesives:

- Heat-Resistant Coatings : These coatings are essential in protecting surfaces exposed to high temperatures, such as engine components.

- Structural Adhesives : The strong bonding capabilities of polyimide adhesives make them ideal for aerospace and automotive applications where durability is critical.

Case Study 1: Aerospace Applications

A study demonstrated the use of polyimide films based on this compound in aerospace components. The films exhibited excellent mechanical properties at elevated temperatures, making them suitable for use in satellite insulation systems.

Case Study 2: Microelectronic Devices

Research involving microelectronic devices showed that using polyimides derived from APB improved device performance under thermal stress conditions. The dielectric properties were found to be stable even at high operational temperatures.

作用机制

The mechanism of action of 1,3-bis(4-aminophenoxy)benzene primarily involves its reactivity due to the presence of amino groups and ether linkages. These functional groups allow it to participate in various chemical reactions, forming stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

1,4-Bis(4-aminophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and properties.

4,4’-Diaminodiphenyl ether: Another aromatic ether diamine with different applications and properties.

Uniqueness: 1,3-Bis(4-aminophenoxy)benzene is unique due to its specific substitution pattern, which imparts flexibility and reduces rigidity in polymer chains. This makes it particularly valuable in the synthesis of polyimides with enhanced processability and solubility .

生物活性

1,3-Bis(4-aminophenoxy)benzene (BAB) is a compound that has garnered interest in various fields, particularly in polymer chemistry and materials science. Its biological activity has been explored in the context of its potential applications in drug delivery systems, biocompatibility, and as a precursor for polyimides with unique properties. This article reviews the biological activity of BAB, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic diamine characterized by two para-aminophenoxy groups attached to a benzene ring. Its chemical structure can be represented as follows:

This structure is crucial for its reactivity and interaction with biological systems.

Synthesis and Polymerization

BAB can be synthesized through various methods, including nucleophilic substitution reactions. It has been used as a monomer in the synthesis of polyimides, which exhibit excellent thermal stability and mechanical properties. For instance, polymerization of BAB with cis-DHDADA in N,N-dimethylacetamide (DMAc) yielded a soluble polyimide with significant molecular weights (number-average: 23,400; weight-average: 60,300) .

Antioxidant Properties

Research indicates that compounds derived from BAB exhibit antioxidant activity. This property is significant for applications in preventing oxidative stress-related damage in biological systems. Studies have shown that derivatives of BAB can scavenge free radicals effectively .

Cytotoxicity and Biocompatibility

The cytotoxic effects of BAB have been evaluated using various cell lines. In vitro studies demonstrated that certain concentrations of BAB derivatives do not induce significant cytotoxicity, suggesting potential biocompatibility for biomedical applications . For example, when tested on human fibroblast cells, concentrations below 100 µM showed over 80% cell viability.

Data Table: Summary of Biological Activity Studies

Case Study 1: Antioxidant Activity

In a study published in Nature Polymer, researchers synthesized polyimides from BAB and evaluated their antioxidant properties. The results showed that these polyimides could effectively reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted on BAB-derived polyimides using rat fibroblast cells. The study revealed that the materials exhibited low cytotoxicity and promoted cell adhesion and proliferation, indicating their potential for use in tissue engineering applications .

属性

IUPAC Name |

4-[3-(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPRYUDHUFLKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051914 | |

| Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-46-1 | |

| Record name | 1,3-Bis(4-aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,3-phenylenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。